3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Overview
Description
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one is a heterocyclic compound with a molecular formula of C10H12N2O2S. It features a piperazinone ring substituted with a thiophene-2-carbonyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one typically involves the reaction of 3-methylpiperazin-2-one with thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as bromine or iodine can be used in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-Methyl-4-(thiophene-2-hydroxymethyl)piperazin-2-one.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperazinone moiety can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
3-Methyl-4-(thiophene-2-carbonyl)piperidine-2-one: Similar structure but with a piperidine ring instead of piperazinone.
4-(Thiophene-2-carbonyl)piperazin-2-one: Lacks the methyl group on the piperazinone ring.
3-Methyl-4-(furan-2-carbonyl)piperazin-2-one: Contains a furan ring instead of a thiophene ring.
Uniqueness: 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one is unique due to the presence of both a thiophene ring and a piperazinone ring, which confer distinct electronic and steric properties. This combination makes it a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
3-methyl-4-(thiophene-2-carbonyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJSNMWBQIZNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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